molecular formula C8H9F2N B1587723 1-(3,4-Difluorophenyl)ethanamine CAS No. 276875-21-9

1-(3,4-Difluorophenyl)ethanamine

Cat. No.: B1587723
CAS No.: 276875-21-9
M. Wt: 157.16 g/mol
InChI Key: AESHLRAPTJZOJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and an ethanamine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Difluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3,4-difluoroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and at low temperatures to ensure high yield and purity.

Another method involves the reductive amination of 3,4-difluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). This reaction is usually carried out in a solvent such as methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 3,4-difluoronitrobenzene in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its scalability and efficiency in producing high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3,4-difluorophenylacetaldehyde or 3,4-difluorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield 3,4-difluorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group in this compound can undergo nucleophilic substitution reactions to form various derivatives. For example, reaction with acyl chlorides can produce amides, while reaction with alkyl halides can yield secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: 3,4-Difluorophenylacetaldehyde, 3,4-Difluorophenylacetic acid

    Reduction: 3,4-Difluorophenylethanol

    Substitution: Various amides and amines

Scientific Research Applications

1-(3,4-Difluorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. Additionally, it may inhibit or activate enzymes involved in metabolic processes, leading to various physiological effects.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)ethanamine can be compared with other similar compounds, such as:

    1-(2,4-Difluorophenyl)ethanamine: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.

    1-(3,5-Difluorophenyl)ethanamine: Another isomer with fluorine atoms at the 3 and 5 positions, which may exhibit distinct reactivity and applications.

    1-(3,4-Dichlorophenyl)ethanamine: Substitution of fluorine with chlorine atoms, resulting in different electronic and steric effects.

Properties

IUPAC Name

1-(3,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESHLRAPTJZOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396817
Record name 1-(3,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276875-21-9
Record name 1-(3,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Difluorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Difluorophenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
1-(3,4-Difluorophenyl)ethanamine
Reactant of Route 4
Reactant of Route 4
1-(3,4-Difluorophenyl)ethanamine
Reactant of Route 5
1-(3,4-Difluorophenyl)ethanamine
Reactant of Route 6
Reactant of Route 6
1-(3,4-Difluorophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.